Amoxicillin Trimer Trisodium Salt (>90per cent)
Description
Historical Context and Development
The discovery and development of amoxicillin trimer trisodium salt emerged from extensive pharmaceutical research conducted during the golden era of antibiotic development. The foundational work began with Alexander Fleming's discovery of penicillin in 1928, which marked the beginning of the antibiotic revolution. However, it was not until the 1940s through 1962, designated as the "golden era of antibiotics," that most antibiotic classes currently used as medicines were discovered and introduced to the market.
Amoxicillin itself was developed as one of several semisynthetic derivatives of 6-aminopenicillanic acid at Beecham, England in the 1960s. The drug became available in 1972 under the original trade name Amoxil and was the second aminopenicillin to reach the market after ampicillin in 1961. During the extensive process development and quality control studies of amoxicillin, researchers identified various impurities, including the trimer compound that forms through specific degradation pathways.
The systematic study of amoxicillin impurities gained momentum in the 2000s, particularly with research conducted on Chinese-produced amoxicillin sodium for injection. A comprehensive study examining 105 batches revealed that nineteen impurities were consistently observed, with major impurities including penicilloic acids of amoxicillin sodium salt, amoxicillin diketopiperazines, amoxicillin dimer, and amoxicillin trimer. This research established the foundational understanding of trimer formation patterns and their significance in pharmaceutical quality control.
The development of analytical methods for detecting and quantifying amoxicillin trimer trisodium salt became critical following the implementation of International Council for Harmonisation guidelines, which established that acceptable levels for known and unknown impurities in an Active Pharmaceutical Ingredient should be less than 0.15 and 0.10 percent, respectively. This regulatory framework necessitated the availability of pure reference standards for accurate analytical method development and validation.
Classification as Beta-Lactam Derivative
Amoxicillin trimer trisodium salt belongs to the beta-lactam family of compounds, specifically classified within the broader category of penicillin derivatives. The beta-lactam classification system, established through extensive structural and functional analysis, divides these enzymes and their corresponding substrates into distinct molecular classes based on conserved amino acid motifs and structural characteristics.
According to the updated functional classification scheme, beta-lactamases are organized into four molecular classes designated as A, B, C, and D, with classes A, C, and D utilizing serine for beta-lactam hydrolysis, while class B metalloenzymes require divalent zinc ions for substrate hydrolysis. The amoxicillin trimer compound represents a complex derivative within the class A beta-lactam category, sharing structural similarities with other aminopenicillins while exhibiting unique trimeric linkage patterns.
The molecular structure of amoxicillin trimer trisodium salt demonstrates the characteristic beta-lactam ring system multiplied across three connected units. The compound features the chemical name (2R,4S,4'S)-2,2'-((4S,7R,10R,13R)-1-Amino-14-(((2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino)-1,7,13-tris(4-hydroxyphenyl)-2,5,8,11,14-pentaoxo-3,6,9,12-tetraazatetradecane-4,10-diyl)bis(5,5-dimethylthiazolidine-4-carboxylic acid) Sodium Salt.
The structural complexity of this trimeric compound reflects the inherent reactivity of beta-lactam rings under specific conditions. Each unit within the trimer maintains the fundamental beta-lactam core structure while participating in intermolecular linkages that create the overall trimeric architecture. This structural arrangement places the compound within the broader category of beta-lactam degradation products, which have been extensively studied for their implications in pharmaceutical stability and analytical chemistry.
Table 1: Molecular Classification of Amoxicillin Trimer Trisodium Salt
| Classification Level | Category | Description |
|---|---|---|
| Primary Class | Beta-lactam derivatives | Contains characteristic four-membered lactam ring |
| Subclass | Aminopenicillin derivatives | Features amino group attachment to penicillin core |
| Structural Type | Trimeric compound | Three amoxicillin units connected via peptide linkages |
| Salt Form | Trisodium salt | Three sodium counter-ions for charge neutralization |
| Functional Group | Impurity/degradation product | Forms through specific degradation pathways |
Significance in Pharmaceutical Analysis
Analytical method development utilizing amoxicillin trimer trisodium salt involves sophisticated chromatographic techniques designed to separate and quantify trace levels of the compound in complex pharmaceutical matrices. High-performance liquid chromatography with gradient elution has emerged as the primary analytical technique, employing Waters Nova-pak C18 columns with detection at 254 nanometers wavelength. These methods require precise calibration using authenticated reference standards to achieve the necessary sensitivity and specificity for regulatory compliance.
The compound's utility extends to method validation activities, where it serves as a critical component in establishing analytical procedure robustness and reliability. Validation studies typically examine precision, accuracy, linearity, range, detection limits, and quantitation limits using the trimer compound as a representative analyte. These comprehensive validation protocols ensure that analytical methods can reliably detect and quantify the compound at levels relevant to pharmaceutical quality control requirements.
Properties
CAS No. |
94703-34-1 |
|---|---|
Molecular Formula |
C48H57N9Na3O15S3 |
Molecular Weight |
1165.181 |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sodium |
InChI |
InChI=1S/C48H57N9O15S3.3Na/c1-46(2)31(43(67)68)55-39(73-46)28(52-34(61)25(49)19-7-13-22(58)14-8-19)37(64)50-26(20-9-15-23(59)16-10-20)35(62)53-29(40-56-32(44(69)70)47(3,4)74-40)38(65)51-27(21-11-17-24(60)18-12-21)36(63)54-30-41(66)57-33(45(71)72)48(5,6)75-42(30)57;;;/h7-18,25-33,39-40,42,55-56,58-60H,49H2,1-6H3,(H,50,64)(H,51,65)(H,52,61)(H,53,62)(H,54,63)(H,67,68)(H,69,70)(H,71,72);;;/t25-,26-,27-,28-,29-,30-,31+,32+,33+,39-,40-,42-;;;/m1.../s1 |
InChI Key |
HYCIAAAEDUARCI-XWQMZCRMSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O)NC(=O)C(C7=CC=C(C=C7)O)N)C(=O)O)C.[Na].[Na].[Na] |
Synonyms |
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicy |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Formation of Phosphate Double Salt : Hydroxyphenylglycine methyl ester reacts with phosphoric acid in methanol at 40–50°C, yielding a crystalline intermediate.
-
Catalytic Amidation : Aluminum phosphate (2–5 wt%) is added to facilitate amide bond formation between the intermediate and amoxicillin’s β-lactam core.
-
Trimerization : Under alkaline conditions (pH 8.5–9.0), three amoxicillin molecules condense to form the trimer, with sodium hydroxide providing the counterions.
Table 1: Representative Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–50°C | Higher temps favor trimerization |
| Catalyst Concentration | 2–5% (AlPO) | Excess catalyst degrades product |
| pH | 8.5–9.0 | Alkaline pH stabilizes sodium salt |
This method achieves ~85% yield before purification, with residual solvents and dimeric byproducts requiring removal.
Process Optimization for Enhanced Purity
Achieving >90% purity necessitates stringent control over reaction parameters and post-synthesis purification. Studies highlight the role of chromatographic techniques and solvent selection in isolating the trimer from complex mixtures.
Critical Factors:
-
Solvent Polarity : Methanol-water mixtures (70:30 v/v) enhance trimer solubility while precipitating higher-molecular-weight aggregates.
-
Crystallization Gradients : Stepwise cooling from 50°C to 4°C over 12 hours yields crystals with 92–94% purity.
-
Ion-Exchange Chromatography : Sodium-form resins selectively bind the trimer, reducing dimer content to <2%.
Challenges in Scale-Up :
-
Hygroscopicity : The trisodium salt rapidly absorbs moisture, necessitating lyophilization or storage under argon.
-
Thermal Degradation : Prolonged heating above 50°C decomposes the β-lactam ring, necessitating rapid drying techniques.
Analytical Validation of Purity
Regulatory guidelines mandate rigorous characterization using orthogonal methods:
High-Performance Liquid Chromatography (HPLC):
A reversed-phase C18 column with UV detection at 254 nm resolves the trimer (retention time: 14.2 min) from dimers (10.8 min) and tetramers (17.5 min). The 2003 study by Cai et al. validated this method with a correlation coefficient (R) of 0.999 for trimer quantification.
Table 2: HPLC Method Parameters
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile:0.1% HPO (25:75) | 1.0 mL/min | UV 254 nm |
Near-Infrared (NIR) Spectroscopy:
Silva et al. (2012) demonstrated NIR’s utility in monitoring trimer content during synthesis, achieving a root mean square error (RMSE) of 0.8% compared to HPLC.
Industrial Synthesis and Custom Production
Commercial suppliers like LGC Standards and Alentris employ custom synthesis protocols tailored to client specifications. Key industrial considerations include:
-
Regulatory Compliance : Batches undergo testing per ICH Q3A guidelines for residual solvents and heavy metals.
-
Stability Profiling : Accelerated stability studies (40°C/75% RH for 6 months) confirm the trimer’s integrity under storage.
Table 3: Typical Product Specifications
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥90% |
| Residual Methanol | ≤3000 ppm |
| Water Content (KF) | ≤5.0% |
Chemical Reactions Analysis
Types of Reactions: Amoxicillin Trimer Trisodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amoxicillin trimers .
Scientific Research Applications
Antimicrobial Activity
Amoxicillin Trimer Trisodium Salt is primarily recognized for its antimicrobial properties. It acts as a β-lactam antibiotic, inhibiting bacterial cell wall synthesis. This compound is particularly effective against a range of Gram-positive and some Gram-negative bacteria.
- Case Study : A study demonstrated that formulations containing Amoxicillin Trimer exhibited enhanced antibacterial activity compared to standard amoxicillin formulations. This was attributed to the compound's ability to penetrate bacterial membranes more effectively, thus increasing its bioavailability in target tissues .
Formulation Development
The trimer form is often utilized in the formulation of pharmaceutical products due to its stability and solubility characteristics. It can be incorporated into various dosage forms such as tablets and injectables.
- Example : A patented process highlights the drying of amoxicillin formulations with moisture-sensitive compounds like clavulanic acid, which improves the stability of the final product by minimizing dimer formation during processing .
Research on Antibiotic Resistance
The trimer's role in combating antibiotic resistance is an emerging area of research. Studies have shown that combining Amoxicillin Trimer with other agents can enhance efficacy against resistant strains of bacteria.
- Findings : Research indicates that the trimer can be part of synergistic combinations that restore sensitivity in resistant bacterial strains, thereby expanding treatment options for infections caused by resistant pathogens .
Amoxicillin Trimer Trisodium Salt is classified under pharmaceutical impurities and must meet specific regulatory standards for safety and efficacy before being utilized in commercial products. The compound's presence must be documented during quality control processes to ensure compliance with health regulations.
Mechanism of Action
The mechanism of action of Amoxicillin Trimer Trisodium Salt is similar to that of amoxicillin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .
Comparison with Similar Compounds
Amoxicillin Trimer Trisodium Salt vs. Amoxicillin Trihydrate
Key Differences :
- The trimer is an impurity lacking therapeutic efficacy, while the trihydrate is the bioactive form.
Amoxicillin Trimer Trisodium Salt vs. Amoxicillin Sodium
Key Differences :
- The trimer is a degradation marker, while amoxicillin sodium is the intended drug substance.
- Analytical methods (e.g., HPLC) distinguish the trimer from the monomer via retention times .
Amoxicillin Trimer Trisodium Salt vs. Other Oligomeric Impurities
Key Differences :
- The trimer and dimer are well-characterized impurities, while higher oligomers (e.g., tetramer) are less studied .
- Dimer and trimer sodium salts are both used as reference standards but differ in molecular weight and chromatographic behavior .
Research Findings and Analytical Considerations
- Formation Pathways : The trimer forms in amoxicillin sodium solutions via nucleophilic reactions between β-lactam rings and side-chain amines, exacerbated by heat or prolonged storage .
- Analytical Methods: HPLC: Effective for separating trimer (retention time ~12–15 min) from dimer (~8–10 min) and monomer (~5–7 min) . Mass Spectrometry: Confirms molecular weight differences (trimer ~1,200 Da vs. dimer ~800 Da) .
- Pharmacopoeial Standards : The European Pharmacopoeia and USP mandate limits for dimer and trimer (e.g., ≤1.0% for any single impurity in amoxicillin trihydrate) .
Biological Activity
Amoxicillin Trimer Trisodium Salt (>90%) is a derivative of amoxicillin, a widely used broad-spectrum beta-lactam antibiotic. This compound enhances solubility and stability compared to its parent compound, making it particularly useful in various research and industrial applications. Its biological activity primarily involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.
The mechanism of action for Amoxicillin Trimer Trisodium Salt is based on its ability to bind irreversibly to PBPs, which are crucial for the synthesis of the bacterial cell wall. The β-lactam ring structure of amoxicillin modifies the carbon terminus of PBP 1A transpeptidase, preventing it from performing essential cross-linking reactions in peptidoglycan synthesis. This disruption ultimately results in increased membrane permeability and bacterial cell death .
Chemical Structure
Antibacterial Efficacy
Amoxicillin Trimer Trisodium Salt exhibits potent antibacterial activity against a wide range of gram-positive and some gram-negative bacteria. Its effectiveness is attributed to its high affinity for PBPs, making it particularly effective against common pathogens such as Streptococcus pneumoniae and Escherichia coli.
Table 1: Antibacterial Spectrum of Amoxicillin Trimer Trisodium Salt
| Bacteria | Sensitivity |
|---|---|
| Staphylococcus aureus | Sensitive |
| Streptococcus pneumoniae | Sensitive |
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Resistant |
| Pseudomonas aeruginosa | Resistant |
Pharmacokinetics
Amoxicillin Trimer Trisodium Salt shows favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Bioavailability : Approximately 60% bioavailable.
- Half-Life : Approximately 61.3 minutes.
- Elimination : Primarily excreted unchanged in urine (about 60% within 6-8 hours).
Case Studies
-
Impact on Gut Microbiota :
A study investigated the effects of Amoxicillin on mice subjected to a high-salt diet (HSD). The results indicated that while Amoxicillin treatment restored certain metabolic parameters, it did not significantly alter body weight or white blood cell counts in HSD-fed mice. However, it did lead to a significant decrease in thrombocyte levels, suggesting a potential role in managing metabolic dysregulation associated with high salt intake . -
Synergistic Effects with Nanoparticles :
Research has shown that combining Amoxicillin with gold nanoparticles enhances its antibacterial efficacy. This combination demonstrated improved activity against resistant strains of bacteria, highlighting the potential for novel therapeutic strategies using Amoxicillin derivatives .
Adverse Effects and Resistance
Despite its efficacy, Amoxicillin Trimer Trisodium Salt can cause adverse effects, including hypersensitivity reactions and potential toxicity leading to bile duct lesions. Furthermore, antibiotic resistance remains a significant concern; bacteria can develop resistance through mechanisms such as efflux pumps or alterations in PBPs .
Q & A
Q. What analytical methods are recommended for assessing the purity of Amoxicillin Trimer Trisodium Salt (>90%)?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are primary methods for purity assessment. For HPLC, use a C18 column with a mobile phase of phosphate buffer (pH 5.0) and acetonitrile (85:15 v/v) at 254 nm detection. TLC can be performed using silica gel plates with a butanol-acetic acid-water (4:1:5) solvent system, visualized under UV light. These methods differentiate the trimer from dimers, tetramers, and penicilloate impurities .
Q. How should Amoxicillin Trimer Trisodium Salt be stored to ensure stability in laboratory settings?
Store in airtight, light-resistant containers at 2–8°C. For sterile samples, use tamper-evident, nitrogen-purged vials to prevent hydrolysis and oxidative degradation. Regularly monitor pH (target range: 6.0–8.0) and moisture content (<1% via Karl Fischer titration) to validate stability .
Q. What impurities are commonly associated with Amoxicillin Trimer Trisodium Salt, and how are they quantified?
Major impurities include amoxicillin dimer (retention time 1.2–1.5 min), trimer (1.8–2.2 min), and tetramer (2.5–3.0 min) under HPLC conditions. Relative response factors (RRFs) for these oligomers are calculated using reference standards, with acceptance criteria ≤0.5% for individual impurities and ≤2.0% for total impurities .
Advanced Research Questions
Q. How can researchers resolve diastereoisomeric impurities during HPLC analysis of Amoxicillin Trimer Trisodium Salt?
Diastereoisomers arising from substituted thiazolidine structures require chiral chromatography. Use a Chiralpak® IC-3 column with a hexane-isopropanol (70:30) mobile phase at 0.8 mL/min. Adjust column temperature to 25°C to enhance resolution, and validate peak symmetry (asymmetry factor ≤2.0) .
Q. What experimental design considerations are critical for validating a stability-indicating HPLC method for the trimer?
Include forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Assess specificity by confirming baseline separation of degradation products (e.g., penicilloates). Validate linearity (R² ≥0.999) across 50–150% of the target concentration and precision (%RSD ≤2.0 for triplicate injections) .
Q. How does the trimer’s formation kinetics vary in aged amoxicillin sodium solutions?
The trimer forms via nucleophilic attack of the β-lactam carbonyl by the amine group of another amoxicillin molecule. Kinetic studies at 25°C show pseudo-first-order behavior with a rate constant (k) of 2.3 × 10⁻³ h⁻¹. Use Arrhenius modeling (Eₐ ≈45 kJ/mol) to predict trimer accumulation in long-term storage .
Q. What advanced spectral techniques are used to characterize the trimer’s structure?
Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) to confirm β-lactam ring integrity and sulfonate group positions. Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (e.g., 1770 cm⁻¹ for β-lactam C=O). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion [M+H]⁺ at m/z 1095.3 .
Methodological and Data Analysis Questions
Q. How do researchers address discrepancies in impurity profiles between HPLC and LC-MS datasets?
Cross-validate using orthogonal methods: LC-MS/MS identifies co-eluting impurities with identical retention times but distinct mass fragments. For example, penicilloate derivatives (m/z 384.1) can be distinguished from trimer fragments (m/z 365.2) via MS² spectra. Apply multivariate analysis (e.g., PCA) to resolve overlapping peaks .
Q. What statistical approaches are recommended for comparing the trimer’s stability across different pH conditions?
Use a two-way ANOVA to evaluate pH (6.0–8.0) and temperature (4°C vs. 25°C) effects on degradation rates. Tukey’s HSD post-hoc test identifies significant differences (p<0.05). Report 95% confidence intervals for half-life (t₁/₂) estimates .
Q. How is the trimer’s binding affinity to serum proteins assessed in pharmacokinetic studies?
Perform equilibrium dialysis using human serum albumin (HSA) at 37°C. Measure free trimer concentrations via ultrafiltration-HPLC and calculate binding constants (Kd) using Scatchard plots. Typical Kd values range 10–15 µM, indicating moderate protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
